Cas no 42216-96-6 (Triethylorthoacrylate)

Triethylorthoacrylate 化学的及び物理的性質
名前と識別子
-
- Triethylorthoacrylate
- 3,3,3-TRIETHOXYPROP-1-ENE, TECH.
- 3,3,3-triethoxyprop-1-ene
- DTXSID30327333
- NCI60_015954
- SCHEMBL5859076
- EN300-7813792
- NSC646222
- 3,3,3-Triethoxy-1-propene
- CHEMBL1981774
- MFCD00204236
- AKOS006371428
- NSC-646222
- 42216-96-6
- SY292147
- ss-Athoxyacrolein-diathylacetal
-
- MDL: MFCD00204236
- インチ: InChI=1S/C9H18O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5H,1,6-8H2,2-4H3
- InChIKey: QWGFTGIQYCNGGH-UHFFFAOYSA-N
- ほほえんだ: CCOC(C=C)(OCC)OCC
計算された属性
- せいみつぶんしりょう: 174.126
- どういたいしつりょう: 174.126
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 27.7Ų
Triethylorthoacrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7813792-0.5g |
3,3,3-triethoxyprop-1-ene |
42216-96-6 | 95.0% | 0.5g |
$679.0 | 2025-03-21 | |
Enamine | EN300-7813792-2.5g |
3,3,3-triethoxyprop-1-ene |
42216-96-6 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
Enamine | EN300-7813792-5.0g |
3,3,3-triethoxyprop-1-ene |
42216-96-6 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 | |
Aaron | AR00D7PK-250mg |
Triethylorthoacrylate |
42216-96-6 | 95% | 250mg |
$618.00 | 2025-02-14 | |
Aaron | AR00D7PK-50mg |
Triethylorthoacrylate |
42216-96-6 | 95% | 50mg |
$303.00 | 2025-02-14 | |
A2B Chem LLC | AG15420-10g |
Triethylorthoacrylate |
42216-96-6 | 95% | 10g |
$3979.00 | 2024-04-20 | |
1PlusChem | 1P00D7H8-250mg |
Triethylorthoacrylate |
42216-96-6 | 95% | 250mg |
$595.00 | 2024-05-02 | |
A2B Chem LLC | AG15420-2.5g |
Triethylorthoacrylate |
42216-96-6 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
Aaron | AR00D7PK-1g |
Triethylorthoacrylate |
42216-96-6 | 95% | 1g |
$1223.00 | 2025-02-14 | |
A2B Chem LLC | AG15420-100mg |
Triethylorthoacrylate |
42216-96-6 | 95% | 100mg |
$352.00 | 2024-04-20 |
Triethylorthoacrylate 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Triethylorthoacrylateに関する追加情報
Triethylorthoacrylate (CAS No. 42216-96-6): A Comprehensive Overview
Triethylorthoacrylate, also known by its CAS number 42216-96-6, is a versatile compound that has garnered significant attention in various scientific and industrial applications. This compound, with the chemical formula C₁₀H₁₆O₂, belongs to the class of acrylates and is widely recognized for its unique properties and reactivity. In recent years, advancements in polymer science and material engineering have further highlighted the potential of Triethylorthoacrylate in creating high-performance materials.
One of the most notable features of Triethylorthoacrylate is its ability to undergo polymerization under specific conditions. This property has made it a valuable component in the synthesis of polymers used in coatings, adhesives, and composites. Recent studies have explored the use of Triethylorthoacrylate in developing environmentally friendly materials, leveraging its ability to form durable and lightweight structures. Researchers have also investigated its role in 3D printing technologies, where it serves as a key precursor for creating intricate polymer networks.
The synthesis of Triethylorthoacrylate typically involves the reaction of acrylic acid with ethanol in the presence of a catalyst. This process ensures high purity and consistency, which are critical for its application in sensitive industrial processes. Recent advancements in catalytic systems have further optimized this synthesis pathway, enabling higher yields and reduced production costs.
In terms of applications, Triethylorthoacrylate has found extensive use in the field of biochemistry. Its ability to form cross-linked networks makes it an ideal candidate for tissue engineering scaffolds. Studies have demonstrated that these scaffolds can support cell growth and differentiation, paving the way for innovative solutions in regenerative medicine. Additionally, Triethylorthoacrylate has been employed in drug delivery systems, where its biocompatibility and controlled degradation properties are highly advantageous.
The optical properties of Triethylorthoacrylate have also been a subject of recent research. Scientists have explored its potential as a photosensitive material in optical devices such as sensors and waveguides. By incorporating Triethylorthoacrylate into polymeric matrices, researchers have achieved enhanced light transmission and stability under varying environmental conditions.
Another area where Triethylorthoacrylate has shown promise is in electronic materials. Its dielectric properties make it suitable for use in capacitors and other electronic components. Recent breakthroughs have focused on improving the thermal stability of these materials, ensuring their reliability under high-temperature operating conditions.
Despite its numerous advantages, the handling and storage of Triethylorthoacrylate require careful consideration due to its sensitivity to moisture and light. Proper packaging and storage conditions are essential to maintain its stability and performance characteristics.
In conclusion, Triethylorthoacrylate (CAS No. 42216-96-6) stands out as a multifunctional compound with a wide range of applications across diverse industries. From polymer synthesis to biochemistry and electronics, its unique properties continue to drive innovation and research. As scientific understanding advances, the potential for new applications of this compound is expected to grow further.
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